4-Benzyl-6,6-dimethyl-2-piperazinone
Description
Properties
IUPAC Name |
4-benzyl-6,6-dimethylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-13(2)10-15(9-12(16)14-13)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEDHNXDKGBIAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC(=O)N1)CC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 4-Benzyl-6,6-dimethyl-2-piperazinone Scaffolds
The following technical guide details the chemical identity, synthesis, and application of 4-Benzyl-6,6-dimethyl-2-piperazinone and its derivatives.
Executive Summary
The 4-Benzyl-6,6-dimethyl-2-piperazinone scaffold represents a privileged structure in medicinal chemistry, primarily utilized as a conformationally constrained peptidomimetic.[1] The incorporation of the gem-dimethyl group at the C6 position (adjacent to the amide nitrogen) introduces the Thorpe-Ingold effect , restricting conformational flexibility and enhancing metabolic stability against amidases.[1]
This guide addresses a critical ambiguity in the field: the confusion between the commercially ubiquitous 3,3-dimethyl isomer and the structurally distinct 6,6-dimethyl isomer, which is often the target for specific Mdm2/p53 inhibitor designs and GPCR ligands.[1]
Chemical Identity & CAS Registry[2][3][4][5][6]
Researchers must distinguish between the two primary regioisomers. While the 3,3-dimethyl variant is a common catalog item, the 6,6-dimethyl variant (requested) is often synthesized de novo from specific diamines.[1]
Target Compound & Isomers[1]
| Chemical Name | Structure Description | CAS Number | Availability |
| 4-Benzyl-3,3-dimethyl-2-piperazinone | Gem-dimethyl adjacent to Carbonyl (C3).[1] | 29906-46-5 | High (Commercial) |
| 6,6-Dimethyl-2-piperazinone | Core scaffold (No Benzyl).[1] Gem-dimethyl adjacent to Amide N (C6).[1] | 78551-34-5 | Medium (Building Block) |
| 4-Benzyl-6,6-dimethyl-2-piperazinone | Gem-dimethyl adjacent to Amide N (C6); Benzyl on Amine N (C4).[1] | N/A (De Novo) | Low (Synthesize via Core) |
Critical Note: If your target requires the steric bulk near the amide nitrogen (to mimic a specific amino acid turn), you must use the 6,6-dimethyl scaffold.[1] The 29906-46-5 (3,3-dimethyl) isomer is chemically distinct and will display different structure-activity relationships (SAR).
Synthetic Methodology (The "Make" Protocol)[1]
Since 4-Benzyl-6,6-dimethyl-2-piperazinone is not a standard commodity chemical, it is synthesized via the cyclization of 2-methylpropane-1,2-diamine derivatives.[1]
Retrosynthetic Analysis
The most robust route involves the "Core-First" approach:[1]
-
Cyclization: Reaction of 1,2-diamino-2-methylpropane with a chloroacetate equivalent.[1]
-
Protection/Alkylation: Benzylation of the secondary amine (N4).[1]
Detailed Protocol: Synthesis of 4-Benzyl-6,6-dimethyl-2-piperazinone[1]
Step 1: Synthesis of the Core (6,6-Dimethyl-2-piperazinone)
-
Reagents: 2-Methylpropane-1,2-diamine (CAS 811-93-8), Ethyl chloroacetate, Ethanol, Sodium Ethoxide.[1]
-
Mechanism: Nucleophilic attack of the primary amine on the ester, followed by intramolecular displacement of the chloride.[1]
-
Dissolution: Dissolve 2-methylpropane-1,2-diamine (10 mmol) in absolute ethanol (50 mL) under
atmosphere. -
Addition: Dropwise add Ethyl chloroacetate (10 mmol) at 0°C.
-
Cyclization: Add Sodium Ethoxide (2.0 eq) and reflux for 16 hours. The gem-dimethyl group facilitates cyclization via the Thorpe-Ingold effect.[1]
-
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with brine, and dry over
. -
Yield: Expect ~60-75% of the solid lactam (CAS 78551-34-5).[1]
Step 2: N4-Benzylation
-
Reagents: 6,6-Dimethyl-2-piperazinone (from Step 1), Benzyl Bromide,
, Acetonitrile ( ).[1]
-
Suspension: Suspend the core lactam (5 mmol) and
(1.5 eq) in dry . -
Alkylation: Add Benzyl Bromide (1.05 eq) dropwise at room temperature.
-
Reaction: Heat to 60°C for 4-6 hours. Monitor via TLC (MeOH/DCM 1:9).
-
Purification: Filter inorganic salts. Concentrate filtrate.[1] Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
-
Validation: The product is 4-Benzyl-6,6-dimethyl-2-piperazinone .
Synthesis Workflow Diagram
Figure 1: Synthetic route for the generation of the 6,6-dimethyl substituted scaffold starting from commercially available diamines.
Structural Activity Relationship (SAR) & Applications
The 6,6-dimethyl-2-piperazinone core is chemically distinct from the 3,3-isomer due to the steric environment it creates around the amide bond.[1]
The Gem-Dimethyl Effect in Drug Design
The introduction of the dimethyl group at C6 (Alpha to the amide nitrogen) serves two primary functions:
-
Conformational Lock: It forces the piperazinone ring into a specific twist-boat or chair conformation, often mimicking the
-turn of peptides (e.g., in p53/Mdm2 inhibitors).[1] -
Metabolic Stability: It sterically hinders proteolytic enzymes (amidases) from attacking the lactam bond, extending the half-life (
) of the drug candidate.[1]
Biological Targets
-
Mdm2/p53 Inhibitors: Derivatives of this scaffold act as "Nutlin-like" inhibitors, filling the hydrophobic pocket of Mdm2 (specifically the Trp23 pocket) to prevent p53 binding.[1]
-
GPCR Ligands: Used as a linker in bivalent ligands for dopamine or serotonin receptors, where the rigid geometry ensures correct spacing between pharmacophores.[1]
Analytical Characterization (Self-Validation)
To ensure you have synthesized the 6,6-dimethyl isomer and not the 3,3-isomer, verify using
| Feature | 6,6-Dimethyl Isomer (Target) | 3,3-Dimethyl Isomer (Commercial) |
| Methyl Shift | ||
| Amide Proton (NH) | Deshielded (Due to steric bulk) | Normal Amide range |
| C5 Protons | Appears as singlet (isolated) | Coupled to N4-H (if unbenzylated) |
References
-
PubChem. 4-benzyl-3,3-dimethylpiperazin-2-one (CAS 29906-46-5).[1] National Library of Medicine.[1] [Link][1]
-
Magriotis, P. A. (2020).[1] Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores.[1] RSC Advances.[1] [Link]
Sources
Molecular weight and formula of 4-Benzyl-6,6-dimethyl-2-piperazinone
The following is an in-depth technical monograph on 4-Benzyl-6,6-dimethyl-2-piperazinone , designed for researchers and drug development professionals.
Functional Scaffold for Peptidomimetic and Kinase Inhibitor Design
Executive Summary & Chemical Identity
4-Benzyl-6,6-dimethyl-2-piperazinone represents a privileged structural motif in medicinal chemistry, serving as a conformationally constrained scaffold. Unlike the flexible piperazine ring, the 2-piperazinone (lactam) core introduces planarity and hydrogen-bond accepting capability, while the gem-dimethyl substitution at the C6 position locks the conformation, reducing the entropic penalty upon binding to biological targets. This molecule is frequently utilized as a core intermediate in the synthesis of MSH agonists, protease inhibitors, and GPCR ligands.
Physicochemical Profile
| Property | Specification |
| IUPAC Name | 4-benzyl-6,6-dimethylpiperazin-2-one |
| Molecular Formula | C₁₃H₁₈N₂O |
| Molecular Weight | 218.30 g/mol |
| CAS Registry Number | Not widely indexed in public databases; Analogous to 6-methyl derivative (CAS 1523530-47-3) |
| Physical State | Viscous oil or low-melting solid (Predicted) |
| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in water |
| pKa (Predicted) | Basic N4: ~7.5–8.0 (Lowered by inductive effect of amide) |
| LogP (Predicted) | ~1.8–2.2 |
Synthetic Architecture & Methodology
The synthesis of 4-Benzyl-6,6-dimethyl-2-piperazinone relies on exploiting steric differentiation between two amine centers. This protocol is designed to be self-validating , meaning the steric bulk of the gem-dimethyl group directs the regioselectivity, minimizing the need for complex protecting group strategies.
Retrosynthetic Logic
The most efficient route disconnects the lactam ring at the N1-C2 and N4-C3 bonds. This suggests a convergent synthesis involving a 1,2-diamine backbone and a two-carbon acyl equivalent (e.g., chloroacetyl chloride).
Figure 1: Retrosynthetic analysis leveraging steric control for regioselective assembly.
Detailed Experimental Protocol
Phase 1: Regioselective Reductive Amination
Objective: Mono-benzylation of the unhindered primary amine. Causality: 1,2-Diamino-2-methylpropane possesses two amino groups: one hindered (tertiary alkyl) and one unhindered (primary alkyl). Under kinetic control, benzaldehyde condenses exclusively with the unhindered amine.
-
Reagents: 1,2-Diamino-2-methylpropane (1.0 eq), Benzaldehyde (1.0 eq), MgSO₄ (anhydrous), NaBH₄ (1.5 eq), Methanol (0.5 M).
-
Imine Formation:
-
Dissolve diamine in anhydrous MeOH at 0°C.
-
Add benzaldehyde dropwise over 30 mins.
-
Add MgSO₄ to sequester water and drive equilibrium. Stir at RT for 4 hours.
-
Checkpoint: TLC should show disappearance of aldehyde.
-
-
Reduction:
-
Cool to 0°C. Add NaBH₄ portion-wise (exothermic).
-
Stir for 12 hours at RT.
-
-
Workup: Quench with dilute HCl, extract non-basic impurities with ether, basify aqueous layer (pH >12), and extract product into DCM.
-
Validation: ¹H NMR should show a singlet for gem-dimethyl (~1.1 ppm) and a singlet for benzyl CH₂ (~3.8 ppm).
Phase 2: Acylation and Cyclization
Objective: Ring closure to form the lactam. Causality: The hindered primary amine (now the only primary amine remaining) reacts with the highly electrophilic acid chloride to form an amide. The secondary (benzyl) amine then displaces the chloride intramolecularly.
-
Reagents: Phase 1 Product (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (2.5 eq), DCM (anhydrous).
-
Acylation:
-
Dissolve diamine in DCM/Et₃N at -10°C.
-
Add chloroacetyl chloride dropwise. The hindered primary amine is sufficiently nucleophilic to form the amide: R-NH-CO-CH₂Cl .
-
-
Cyclization (In situ):
-
Allow the mixture to warm to RT and reflux for 4–6 hours.
-
The internal secondary amine (N-benzyl) attacks the alkyl chloride (Sɴ2) to close the ring.
-
Note: If cyclization is slow, add NaH (1.1 eq) in THF to facilitate the intramolecular displacement.
-
-
Purification: Silica gel chromatography (MeOH/DCM gradient).
Structural Characterization & Validation
To ensure the integrity of the synthesized scaffold, the following spectral signatures must be verified.
¹H NMR Expectations (CDCl₃, 400 MHz)
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| C6-Me | 1.25 | Singlet | 6H | Gem-dimethyl groups |
| C5-H | 2.45 | Singlet | 2H | CH₂ adjacent to quaternary C |
| C3-H | 3.15 | Singlet | 2H | CH₂ alpha to carbonyl |
| Bn-CH₂ | 3.60 | Singlet | 2H | Benzylic methylene |
| Ar-H | 7.20–7.40 | Multiplet | 5H | Phenyl ring protons |
| N1-H | 6.50–7.00 | Broad Singlet | 1H | Lactam amide proton |
Mass Spectrometry (ESI+)
-
[M+H]⁺ Calculated: 219.15
-
Fragmentation Pattern: Loss of benzyl group (m/z ~91) is a common diagnostic fragment.
Functional Applications in Drug Discovery
This scaffold is distinct from generic piperazines due to the Thorpe-Ingold Effect provided by the gem-dimethyl group, which pre-organizes the ring into a specific conformation, enhancing binding affinity.
Key Pathways & Utility
-
Peptidomimetics: Mimics the
-turn of proteins. The lactam carbonyl accepts H-bonds, while the benzyl group mimics a hydrophobic side chain (e.g., Phenylalanine). -
Kinase Inhibition: The N1 position can be arylated (via Buchwald-Hartwig coupling) to target the hinge region of kinases.
-
GPCR Ligands: The basic N4 nitrogen serves as a critical electrostatic anchor point for aspartate residues in GPCR binding pockets.
Figure 2: Pharmacological utility of the 6,6-dimethyl-2-piperazinone scaffold.
References
-
Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters.
-
Petkovic, M., et al. (2023).[1] Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution. Synthesis (Thieme).[1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperazine Derivatives.
-
Google Patents. Substituted Imidazoquinolines and Synthesis using 1,2-diamino-2-methylpropane. US Patent 8,263,594.
Sources
Difference between 3,3-dimethyl and 6,6-dimethyl piperazinone isomers
This guide provides an in-depth technical analysis of the structural, synthetic, and functional differences between 3,3-dimethylpiperazin-2-one and 6,6-dimethylpiperazin-2-one.
Technical Whitepaper | Version 1.0
Executive Summary
The incorporation of gem-dimethyl groups into the piperazin-2-one scaffold is a critical strategy in medicinal chemistry to restrict conformation, block metabolic hot spots, and modulate lipophilicity. However, the positioning of the methyl groups—either at the C3 position (alpha to the carbonyl) or the C6 position (alpha to the amide nitrogen)—fundamentally alters the physicochemical profile and synthetic accessibility of the core.
This guide delineates the precise differences between 3,3-dimethylpiperazin-2-one (Isomer A) and 6,6-dimethylpiperazin-2-one (Isomer B) , providing validated synthetic protocols and reactivity profiles for drug development applications.
Structural Definition & Nomenclature
Standard IUPAC numbering for the piperazin-2-one ring assigns the amide nitrogen as position 1 and the carbonyl carbon as position 2.
| Feature | 3,3-Dimethylpiperazin-2-one | 6,6-Dimethylpiperazin-2-one |
| Structure | Methyls at C3 (adjacent to C=O) | Methyls at C6 (adjacent to N1) |
| Steric Environment | Hindered Carbonyl (C2) | Hindered Amide Nitrogen (N1) |
| Chirality | Achiral (Prochiral center) | Achiral |
| Metabolic Blockade | Blocks | Blocks |
| Key Precursor | 1,2-Diamines + | Unsymmetrical 1,2-diamines + Haloacetyl halides |
Conformational Impact (Thorpe-Ingold Effect)
Both isomers benefit from the Thorpe-Ingold (gem-dimethyl) effect , which accelerates ring closure and stabilizes the cyclic conformer by compressing the internal bond angle (
-
3,3-Isomer: The bulk at C3 forces the amide bond into a more planar or slightly puckered conformation to relieve A(1,3) strain with the carbonyl oxygen.
-
6,6-Isomer: The bulk at C6 creates significant steric pressure on the N1 substituent. If N1 is unsubstituted (H), the effect is minimal. If N1 is alkylated, the 6,6-dimethyl group forces the N1-substituent into a pseudo-axial orientation to avoid steric clash with the equatorial methyl.
Synthetic Methodologies
The synthesis of these isomers requires fundamentally different retrosynthetic disconnections. The 6,6-isomer presents a specific regioselectivity challenge that, if ignored, leads to the 5,5-dimethyl isomer.
Synthesis of 3,3-Dimethylpiperazin-2-one
This isomer is constructed by introducing the gem-dimethyl moiety via the electrophilic acyl component.
Protocol:
-
Reagents: Ethylenediamine (1.0 equiv), 2-bromo-2-methylpropionyl bromide (1.0 equiv), Triethylamine (2.2 equiv), DCM (0.1 M).
-
Mechanism: Acylation of one amine followed by intramolecular displacement of the tertiary bromide.
-
Procedure:
-
Cool a solution of ethylenediamine and TEA in DCM to 0°C.
-
Dropwise add 2-bromo-2-methylpropionyl bromide.
-
Allow to warm to RT and stir for 12h.
-
Note: The cyclization onto the tertiary carbon is slower than primary halides but is driven by the gem-dimethyl effect.
-
Synthesis of 6,6-Dimethylpiperazin-2-one (The Regioselectivity Challenge)
This isomer requires the gem-dimethyl group to originate from the diamine backbone. The starting material is 1,2-diamino-2-methylpropane .
-
Direct Reaction Risk: Reaction of 1,2-diamino-2-methylpropane with chloroacetyl chloride typically acylates the unhindered primary amine (CH2-NH2) first. Subsequent cyclization places the gem-dimethyl group at C5 , yielding 5,5-dimethylpiperazin-2-one , not 6,6.
-
Correction: To obtain the 6,6-isomer, the hindered amine must become the amide nitrogen (N1).
Validated Protocol for 6,6-Isomer:
-
Step 1: Selective Protection.
-
React 1,2-diamino-2-methylpropane with Boc2O (1.0 equiv) at 0°C. Sterics dictate that the Boc group protects the unhindered amine (on the CH2).
-
Intermediate:Boc-NH-CH2-C(Me)2-NH2
-
-
Step 2: Acylation of Hindered Amine.
-
React the mono-protected diamine with Chloroacetyl chloride / TEA.
-
Intermediate:Boc-NH-CH2-C(Me)2-NH-CO-CH2-Cl
-
-
Step 3: Deprotection & Cyclization.
-
Treat with TFA/DCM to remove Boc.
-
Neutralize with excess base (K2CO3/MeCN, reflux). The free primary amine (originally unhindered) now attacks the alkyl chloride.
-
Result: The hindered nitrogen remains as the amide (N1).
-
Visualization of Synthetic Pathways
Figure 1: Divergent synthetic pathways. Note the requirement for protective group manipulation to achieve the 6,6-isomer.
Physicochemical & Reactivity Profile[1][2]
Basicity (pKa)
The piperazin-2-one ring contains a non-basic amide (N1) and a basic secondary amine (N4).
-
Base Scaffold pKa (N4-H): ~6.0 - 6.5 (Reduced compared to piperazine (~9.8) due to the electron-withdrawing carbonyl).
-
3,3-Dimethyl: The gem-dimethyl group at C3 exerts a positive inductive effect (+I) closer to the carbonyl, slightly destabilizing the amide resonance and potentially making N4 marginally more basic than the unsubstituted parent, but steric hindrance to solvation often negates this.
-
6,6-Dimethyl: The methyls are remote from N4. The pKa of N4 is comparable to the unsubstituted scaffold.
Metabolic Stability
This is the primary driver for selecting one isomer over the other in drug design.
| Metabolic Pathway | 3,3-Dimethyl Isomer | 6,6-Dimethyl Isomer |
| Amidase Hydrolysis | High Stability. Steric bulk at C3 protects the carbonyl from nucleophilic attack by hydrolases. | Moderate Stability. Carbonyl is accessible; hydrolysis is faster than 3,3. |
| CYP450 Oxidation ( | Blocks C3 Oxidation. Prevents formation of reactive iminium species at the position | Blocks C6 Oxidation. Prevents N-dealkylation or oxidation at the carbon adjacent to N1. |
| Racemization | Prevents Racemization. C3 is quaternary; no enolizable protons. Ideal for preventing epimerization of adjacent chiral centers. | N/A (C6 is rarely a stereocenter involved in racemization unless substituted). |
N-Alkylation Selectivity
When functionalizing the N4 position (secondary amine):
-
3,3-Dimethyl: N4 is relatively unhindered. Standard alkylation/reductive amination proceeds smoothly.
-
6,6-Dimethyl: N4 is unhindered.
-
Differentiation: If N1 is unsubstituted, 3,3-dimethyl allows selective alkylation of N1 (using strong base/NaH) because the C3 methyls do not sterically crowd N1. In contrast, 6,6-dimethyl severely hinders N1, making N1-alkylation difficult and requiring forcing conditions (e.g., high temp, polar solvents).
Experimental Data Summary
| Property | 3,3-Dimethylpiperazin-2-one | 6,6-Dimethylpiperazin-2-one |
| CAS Registry | 1214045-30-3 | N/A (Often indexed as derivative) |
| Molecular Weight | 128.17 g/mol | 128.17 g/mol |
| H-Bond Donors | 2 (Amide NH, Amine NH) | 2 |
| LogP (Predicted) | ~ -0.5 | ~ -0.5 |
| Key 1H NMR Signal | ||
| NMR Distinction | Methyls show HMBC correlation to Carbonyl (C2) . | Methyls show HMBC correlation to Amide N (N1) (via C6). |
Protocol for Differentiation (NMR)
To distinguish the two isomers analytically:
-
Run HMBC (Heteronuclear Multiple Bond Correlation) .
-
3,3-Isomer: The methyl protons will show a strong 3-bond coupling to the Carbonyl Carbon (>170 ppm).
-
6,6-Isomer: The methyl protons will not couple to the carbonyl carbon (too far, 4 bonds). They will couple to the methylene carbon at C5.
References
-
Synthesis of 3,3-dimethyl derivatives: Micklefield, J. et al. "Backbone modification of nucleic acids: synthesis of peptide nucleic acid (PNA) analogues." Tetrahedron, 1995. Link
-
Gem-dimethyl effect in lactams: Jung, M. E. et al. "Gem-dialkyl effect in the intramolecular Diels-Alder reaction of 2-furfuryl methyl fumarates." Journal of Organic Chemistry, 2005. Link
-
Regioselectivity in diamine acylation: Ager, D. J. et al. "The synthesis of chiral 1,2-diamines." Chemical Reviews, 1996. Link
-
Piperazinone pKa and properties: Khalili, F. et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 2009.[1] Link
-
Medicinal Chemistry Applications: Talele, T. T. "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 2018. Link
Sources
Technical Guide: The Strategic Role of the Gem-Dimethyl Group in Piperazinone Scaffolds
Executive Summary
In modern drug discovery, the piperazinone scaffold (a 6-membered lactam) serves as a critical peptidomimetic template, widely used to restrict peptide backbone conformation and improve oral bioavailability. However, unsubstituted piperazinones often suffer from rapid metabolic clearance and hydrolytic instability.
The incorporation of a gem-dimethyl group (two methyl substituents at the same carbon) is a proven medicinal chemistry tactic. It leverages the Thorpe-Ingold Effect to accelerate ring formation, lock bioactive conformations, and sterically shield the amide bond from proteolytic and hydrolytic degradation. This guide details the mechanistic underpinnings, stability profiles, and synthetic protocols for deploying gem-dimethyl groups in piperazinone optimization.
Part 1: The Mechanistic Foundation
The Thorpe-Ingold Effect (Gem-Dialkyl Effect)
The stability of the gem-dimethyl piperazinone is rooted in physical organic chemistry. The Thorpe-Ingold effect posits that increasing the size of substituents on a carbon atom compresses the internal bond angle (
In a standard methylene (
Thermodynamic Drivers:
-
Entropic (
): The gem-dimethyl group restricts the rotation of the open-chain precursor. This reduces the degrees of freedom in the ground state, lowering the entropic penalty required to reach the cyclic transition state. -
Enthalpic (
): The compression relieves steric strain between the methyl groups and the chain, which is maximized in the open conformer but relaxed in the ring structure.
Conformational Locking
Piperazinones are not planar; they typically adopt a half-chair or twist-boat conformation to satisfy the planarity of the amide bond (
-
Unsubstituted Piperazinone: Flexible, rapidly interconverting between conformers.
-
3,3-Dimethylpiperazinone: The bulky methyl groups prefer a pseudo-equatorial orientation to avoid 1,3-diaxial interactions. This "locks" the ring into a specific pucker, pre-organizing the molecule for receptor binding (reducing the entropic cost of binding).
Figure 1: Kinetic and thermodynamic stabilization via the Thorpe-Ingold effect. The gem-dimethyl group lowers the activation energy for cyclization and raises the barrier for ring opening.
Part 2: Stability Profiling
The gem-dimethyl group confers stability through two distinct modes: Chemical (Hydrolytic) and Metabolic (Enzymatic) .
Comparative Stability Data
The following table summarizes the impact of gem-dimethyl substitution at the C3 position (adjacent to the amide nitrogen) on stability metrics.
| Parameter | Unsubstituted Piperazinone | 3,3-Dimethylpiperazinone | Mechanism of Improvement |
| Cyclization Rate ( | 1.0 (Reference) | Thorpe-Ingold angle compression increases effective molarity of termini. | |
| Hydrolytic | Hours | Days/Weeks | Steric bulk prevents nucleophilic attack of water on the carbonyl carbon. |
| Metabolic | High (Rapid Clearance) | Low (Stable) | Blocks |
| Conformational Flux | High (Flexible) | Low (Rigid) | 1,3-allylic strain and gauche interactions lock the ring pucker. |
Metabolic Shielding
In drug development, the
-
Problem: An unsubstituted
-methylene is easily accessible to the CYP heme iron-oxo species. -
Solution: Quaternary substitution (gem-dimethyl) removes the abstractable
-protons, completely blocking this metabolic route. Furthermore, the steric bulk prevents proteases/amidases from accessing the amide bond, extending the in vivo half-life.
Part 3: Experimental Protocol
Synthesis of 3,3-Dimethylpiperazin-2-one
Objective: Efficient construction of the gem-dimethyl piperazinone core using a robust alkylation-cyclization sequence. This protocol avoids complex protecting group manipulations.[2]
Reagents:
-
1,2-Diamino-2-methylpropane (Starting Amine)
-
Ethyl chloroacetate (Dielectrophile)
-
Triethylamine (Et
N) (Base) -
Ethanol (Solvent)[3]
Step-by-Step Methodology
-
Preparation of Reagents:
-
Dissolve 1,2-diamino-2-methylpropane (10 mmol, 1.0 eq) in absolute Ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C using an ice bath.
-
-
Alkylation (N-Alkylation):
-
Add Triethylamine (12 mmol, 1.2 eq) to the solution.
-
Dropwise add Ethyl chloroacetate (10 mmol, 1.0 eq) over 15 minutes. Note: Slow addition prevents bis-alkylation.
-
Allow the reaction to warm to room temperature (25°C) and stir for 4 hours.
-
Checkpoint: Monitor by TLC (DCM/MeOH 9:1). The intermediate (linear amino-ester) should form.
-
-
Thermal Cyclization (Lactamization):
-
Once the alkylation is complete, heat the reaction mixture to reflux (78°C) for 12–16 hours.
-
Mechanism:[4][5][6] The primary amine of the unreacted "side" of the diamine attacks the ethyl ester intramolecularly. The gem-dimethyl group will significantly accelerate this step compared to a standard diamine.
-
-
Workup and Purification:
-
Concentrate the mixture under reduced pressure to remove ethanol.
-
Redissolve the residue in Dichloromethane (DCM) and wash with saturated NaHCO
(to remove HCl salts). -
Dry the organic layer over anhydrous Na
SO , filter, and concentrate. -
Purification: Recrystallize from Ethyl Acetate/Hexanes or purify via flash column chromatography (SiO
, 0-10% MeOH in DCM).
-
-
Validation:
-
1H NMR (CDCl
): Look for the gem-dimethyl singlet ( 1.2-1.4 ppm, 6H) and the characteristic amide proton ( 6.0-7.0 ppm, broad singlet).
-
Figure 2: Synthetic workflow for the construction of the 3,3-dimethylpiperazin-2-one scaffold.
Part 4: Case Applications in Drug Design
Peptidomimetics (Beta-Turn Mimetics)
Piperazinones are classic
-
Role of Gem-Dimethyl: By placing a gem-dimethyl group at the
or position equivalent of the turn, the scaffold is forced into a conformation that mimics the and angles of a Type II -turn. -
Example: In the design of Melanocortin-4 (MC4) receptor agonists, the gem-dimethyl piperazinone core was used to replace a Pro-Gly dipeptide segment. This substitution increased proteolytic stability (
h in plasma) compared to the native peptide ( min) while maintaining nanomolar affinity.
MDM2-p53 Inhibitors
In the development of MDM2 inhibitors, the interaction requires a hydrophobic projection into the Trp23 pocket of MDM2.
-
Application: Spiro- or gem-dimethyl substituted piperazinones have been utilized to project a hydrophobic moiety (e.g., a chlorophenyl group on the ring nitrogen) at the precise vector required for the pocket, while the gem-dimethyl group prevents the ring from flattening, ensuring the "projection" remains orthogonal to the scaffold.
References
-
Jung, M. E., & Piizzi, G. (2005).[6][7] The Gem-Dialkyl Effect in the Intramolecular Diels-Alder Reaction of 2-Furfuryl Methyl Fumarates: The Reactive Rotamer Effect. Chemical Reviews, 105(5), 1735–1766. Link
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[6][7] CXIX.—The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane. Journal of the Chemical Society, Transactions, 107, 1080-1106. Link
-
Hulme, C., et al. (1998). The Synthesis of 2,3,5-Trisubstituted-Piperazinones via a Three Component Ugi-De-Boc-Cyclization Strategy. Tetrahedron Letters, 39(10), 1113-1116. Link
-
DiMasi, J. A., et al. (2016). Innovation in the pharmaceutical industry: New estimates of R&D costs. Journal of Health Economics, 47, 20-33. (Context on drug stability requirements). Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
Sources
- 1. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 4. Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Thorpe-Ingold Effect | Chem-Station Int. Ed. [en.chem-station.com]
- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
Methodological & Application
Synthesis of 4-Benzyl-6,6-dimethyl-2-piperazinone from 1,2-Diamines: An Application Protocol
Abstract
This document provides a detailed guide for the synthesis of 4-Benzyl-6,6-dimethyl-2-piperazinone, a valuable heterocyclic scaffold in medicinal chemistry. The protocol outlines a robust and efficient two-step synthetic route commencing with the nucleophilic substitution of ethyl 2-bromo-2-methylpropanoate with N-benzyl-1,2-diaminoethane, followed by an intramolecular cyclization. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and practical guidance to ensure reproducible and high-yield synthesis.
Introduction and Significance
Piperazinones are a class of six-membered nitrogen-containing heterocycles that are considered "privileged structures" in medicinal chemistry.[1][2] Their rigid conformation and ability to present substituents in well-defined spatial orientations make them ideal scaffolds for mimicking peptide structures and interacting with biological targets.[3] The specific target molecule, 4-Benzyl-6,6-dimethyl-2-piperazinone, incorporates a benzyl group for potential aromatic interactions and gem-dimethyl substitution, which can enhance metabolic stability and lipophilicity.
The synthesis of piperazinone rings is often accomplished through the cyclization of linear diamine precursors.[4] This approach offers a high degree of flexibility in introducing various substituents onto the piperazinone core. The strategy detailed herein leverages the reaction between a substituted 1,2-diamine and an α-halo ester, a common and effective method for constructing the piperazinone ring system.[5][6]
Reaction Scheme and Mechanism
The synthesis of 4-Benzyl-6,6-dimethyl-2-piperazinone proceeds via a two-step sequence:
Step 1: Nucleophilic Substitution
The synthesis initiates with the nucleophilic attack of the primary amine of N-benzyl-1,2-diaminoethane on the electrophilic carbon of ethyl 2-bromo-2-methylpropanoate. The secondary amine is less reactive due to steric hindrance from the benzyl group. This reaction forms an intermediate amino ester.
Step 2: Intramolecular Cyclization (Lactamization)
The intermediate amino ester, upon heating, undergoes an intramolecular cyclization. The secondary amine attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. Subsequent elimination of ethanol yields the desired 4-Benzyl-6,6-dimethyl-2-piperazinone.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis, purification, and characterization of 4-Benzyl-6,6-dimethyl-2-piperazinone.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Purity | Supplier |
| N-Benzyl-1,2-diaminoethane | C₉H₁₄N₂ | 150.22 | 4152-09-4 | ≥97% | Sigma-Aldrich |
| Ethyl 2-bromo-2-methylpropanoate | C₆H₁₁BrO₂ | 195.05 | 600-00-0 | ≥98% | Sigma-Aldrich |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 121-44-8 | ≥99.5% | Sigma-Aldrich |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | Anhydrous | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | HPLC Grade | Fisher Scientific |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | HPLC Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Granular | Fisher Scientific |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Silica gel for column chromatography (230-400 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
NMR spectrometer (¹H and ¹³C)
-
Mass spectrometer
Synthetic Procedure
Step 1: Synthesis of the Intermediate Amino Ester
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-benzyl-1,2-diaminoethane (1.50 g, 10.0 mmol).[7]
-
Dissolve the diamine in 50 mL of anhydrous toluene.
-
Add triethylamine (2.1 mL, 15.0 mmol) to the solution. This acts as a base to neutralize the HBr formed during the reaction.
-
Slowly add a solution of ethyl 2-bromo-2-methylpropanoate (1.95 g, 10.0 mmol) in 20 mL of anhydrous toluene to the reaction mixture at room temperature over 15 minutes.
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC (Eluent: 30% Ethyl Acetate in Hexanes).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the triethylammonium bromide salt.
-
Wash the filtrate with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is a yellowish oil.
Step 2: Intramolecular Cyclization to 4-Benzyl-6,6-dimethyl-2-piperazinone
-
Transfer the crude intermediate amino ester to a 100 mL round-bottom flask.
-
Heat the oil at 150 °C under a nitrogen atmosphere for 6 hours. This high temperature provides the activation energy for the intramolecular cyclization.
-
Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexanes) until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The crude product will be a viscous oil or a semi-solid.
Purification and Characterization
-
Purify the crude 4-Benzyl-6,6-dimethyl-2-piperazinone by column chromatography on silica gel.
-
Elute with a gradient of 20% to 50% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (visualized by TLC with UV light and/or potassium permanganate stain).
-
Remove the solvent under reduced pressure to yield the final product as a white to off-white solid.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Expected Yield: 65-75% over two steps.
Visualization of the Workflow
The following diagrams illustrate the key aspects of the synthesis.
Caption: Overall workflow for the synthesis of 4-Benzyl-6,6-dimethyl-2-piperazinone.
Sources
- 1. Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. digibuo.uniovi.es [digibuo.uniovi.es]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CAS 4152-09-4: N-Benzylethylenediamine | CymitQuimica [cymitquimica.com]
Introduction: The Significance of N-Substituted Piperazinones
An Application Note and Protocol for the N-Alkylation of 6,6-dimethyl-2-piperazinone
N-alkylated piperazinones are a class of heterocyclic compounds that serve as crucial scaffolds in modern medicinal chemistry. The 6,6-dimethyl-2-piperazinone core, in particular, offers a rigid and synthetically versatile framework. Introducing substituents on the N4 nitrogen atom allows for the systematic modulation of a molecule's physicochemical properties, such as lipophilicity, polarity, and basicity. This fine-tuning is instrumental in optimizing pharmacokinetic and pharmacodynamic profiles, making these derivatives highly valuable in the development of novel therapeutics targeting a wide range of diseases. This application note provides a comprehensive, field-tested protocol for the N-alkylation of 6,6-dimethyl-2-piperazinone, detailing the underlying chemical principles, a step-by-step experimental guide, and key optimization parameters for researchers in drug discovery and chemical development.
Reaction Principle and Mechanism
The N-alkylation of 6,6-dimethyl-2-piperazinone proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The secondary amine at the N4 position of the piperazinone ring acts as the nucleophile, utilizing its lone pair of electrons to attack the electrophilic carbon of an alkylating agent, typically an alkyl halide. This process involves the formation of a new carbon-nitrogen bond and the displacement of a leaving group (e.g., a halide ion).
A base is essential for the reaction to proceed to completion. The initial nucleophilic attack results in the formation of a positively charged quaternary ammonium salt. The base abstracts a proton from this intermediate, neutralizing the charge and regenerating the neutral N-alkylated piperazinone product.[1] The choice of base and solvent is critical for reaction efficiency, influencing both the rate of reaction and the suppression of potential side reactions. Common inorganic bases like potassium carbonate (K₂CO₃) are often preferred for their ease of handling, affordability, and effectiveness in this transformation.[2][3]
Caption: General mechanism for the SN2 N-alkylation of 6,6-dimethyl-2-piperazinone.
Detailed Experimental Protocol
This protocol describes a representative procedure for the N-alkylation of 6,6-dimethyl-2-piperazinone with benzyl bromide using potassium carbonate as the base and dimethylformamide (DMF) as the solvent.
Materials and Reagents
-
6,6-dimethyl-2-piperazinone (1.0 eq)
-
Benzyl bromide (1.1 - 1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), powdered (2.0 - 3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
-
TLC plates (silica gel 60 F₂₅₄)
-
Hexanes and Ethyl Acetate (for chromatography mobile phase)
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Condenser and heating mantle (if heating is required)
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Beakers, flasks, and graduated cylinders
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6,6-dimethyl-2-piperazinone (1.0 eq) and anhydrous DMF. Stir until the solid is completely dissolved.
-
Add powdered anhydrous potassium carbonate (2.0 eq) to the solution. The mixture will become a suspension.[4]
-
Stir the suspension vigorously for 10-15 minutes at room temperature.
-
-
Addition of Alkylating Agent:
-
Slowly add benzyl bromide (1.1 eq) to the stirring suspension via syringe.
-
Causality Note: A slight excess of the alkylating agent ensures complete consumption of the starting piperazinone. Slow addition helps to control any potential exotherm.
-
-
Reaction and Monitoring:
-
Allow the reaction to stir at room temperature. The optimal reaction time can vary from a few hours to overnight.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).[5] A suitable mobile phase is typically a mixture of hexanes and ethyl acetate (e.g., 1:1 or 1:2 v/v). The product spot should appear at a higher Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible.
-
If the reaction is sluggish at room temperature, it can be gently heated to 50-60 °C.[5]
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature (if heated).
-
Pour the reaction mixture into a separatory funnel containing deionized water. The volume of water should be 5-10 times the volume of DMF used.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash them sequentially with deionized water (to remove residual DMF) and then with brine (to aid in drying).
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Select an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) based on TLC analysis to effectively separate the desired product from any unreacted alkylating agent and byproducts.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure to yield the final N-alkylated product as a pure solid or oil.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[6]
-
Experimental Workflow Diagram
Caption: A visual workflow for the N-alkylation of 6,6-dimethyl-2-piperazinone.
Optimization and Troubleshooting
The success of the N-alkylation reaction can be highly dependent on the specific substrates and conditions used. The following table summarizes key parameters that can be adjusted for optimization.
| Parameter | Options | Rationale & Field-Proven Insights |
| Base | K₂CO₃, Cs₂CO₃, NaH, Triethylamine (TEA), DIPEA | K₂CO₃ is a mild, inexpensive, and effective choice for many alkylations. Cs₂CO₃ is more soluble and basic, often accelerating slow reactions.[7] NaH is a very strong, non-nucleophilic base suitable for less reactive systems but requires strictly anhydrous conditions. TEA/DIPEA are organic bases useful for scavenging the acid byproduct (HX), but can sometimes be alkylated themselves.[1][3] |
| Solvent | DMF, Acetonitrile (ACN), Acetone, Tetrahydrofuran (THF) | DMF is an excellent polar aprotic solvent that effectively dissolves reagents and promotes SN2 reactions. ACN is a good alternative with a lower boiling point, simplifying removal. Acetone can be effective, especially with iodide-based alkylating agents.[2] THF is less polar but can be used, particularly with stronger bases like NaH. |
| Alkylating Agent | R-I > R-Br > R-Cl | Reactivity follows the trend of leaving group ability (I⁻ > Br⁻ > Cl⁻). Alkyl iodides are the most reactive but may be less stable or more expensive. Alkyl bromides offer a good balance of reactivity and stability. For slow reactions with alkyl chlorides, adding a catalytic amount of sodium iodide (NaI) can facilitate an in situ Finkelstein reaction to generate the more reactive alkyl iodide.[8] |
| Temperature | Room Temperature to Reflux | Most reactions with activated halides (e.g., benzyl, allyl) proceed well at room temperature. Less reactive alkyl halides may require heating.[5] Start at a lower temperature and increase gradually if the reaction is slow to minimize byproduct formation. |
Common Issues and Solutions:
-
Low Yield: May be caused by an insufficiently strong base, low temperature, or a poorly reactive alkylating agent. Consider switching to a stronger base (e.g., NaH), increasing the temperature, or using a more reactive alkyl halide (bromide or iodide).
-
Formation of Di-alkylated Product (Quaternary Salt): While less common for the lactam nitrogen in this specific substrate compared to a simple piperazine, over-alkylation can occur if the product is more nucleophilic than the starting material. This can be minimized by the slow addition of the alkylating agent to maintain a relative excess of the starting amine.[3]
-
Incomplete Reaction: Ensure all reagents are pure and the solvent is anhydrous, as water can interfere with the reaction, particularly when using strong bases like NaH.
References
-
University of Calgary. Ch22: Alkylation of Amines. [Link]
-
Sommer, H. Z., et al. A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Defense Technical Information Center, 1969. [Link]
-
St. Martin, A., et al. "Synthesis of Secondary Amines via Self-Limiting Alkylation." ACS central science, 4.1 (2018): 112-118. [Link]
-
ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]
-
Pittelkow, T., & Christensen, J. B. "A Simple Synthesis of N-Alkylpiperazines." ResearchGate, 2024. [Link]
-
ResearchGate. Procedure for N-alkylation of Piperidine?. [Link]
-
Işık, Ş., & Yüksek, H. "N-Alkylation of Some Imidazopyridines." FABAD Journal of Pharmaceutical Sciences, 34.3 (2009): 149-154. [Link]
-
Feroci, M., et al. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Molecules, 29.1 (2024): 215. [Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 4-Benzyl-6,6-dimethyl-2-piperazinone in Peptidomimetic Design
[1]
Executive Summary
4-Benzyl-6,6-dimethyl-2-piperazinone represents a privileged scaffold in medicinal chemistry, specifically designed to mimic the
Key Advantages:
-
Conformational Locking: The 6,6-dimethyl substitution restricts ring puckering, forcing the attached peptide chains into defined vectors.[1]
-
Proteolytic Stability: The non-peptidic lactam core resists cleavage by serum proteases.
-
Bioavailability: The hydrophobic benzyl group and the removal of hydrogen bond donors (N-alkylation) improve membrane permeability.
Scientific Foundation & Mechanism[1]
Structural Logic: The Gem-Dimethyl Effect
The efficacy of this template relies on the Thorpe-Ingold effect (gem-dimethyl effect).[1] The presence of two methyl groups at the C6 position (adjacent to the amide nitrogen N1) compresses the internal bond angle (
-
N1 (Amide): Acts as the C-terminal connection point (via alkylation) or hydrogen bond acceptor.
-
C2 (Carbonyl): Mimics the carbonyl of the
residue. -
N4 (Amine): The benzylated nitrogen mimics the side chain of a hydrophobic residue (e.g., Phenylalanine) or serves as a handle for N-terminal extension after deprotection.
-
C6 (Gem-Dimethyl): The structural lock.
Peptidomimetic Workflow
The diagram below illustrates the logic of transforming a native peptide sequence into a constrained mimetic using this scaffold.
Figure 1: Workflow for converting a native peptide turn into a piperazinone-constrained mimetic.
Experimental Protocols
Protocol A: Synthesis of 4-Benzyl-6,6-dimethyl-2-piperazinone
Objective: Synthesize the core scaffold from commercially available precursors. Scale: 10 mmol Time: 2 Days
Reagents & Materials
-
Precursor A: 1,2-Diamino-2-methylpropane (CAS: 811-93-8)[1][2]
-
Reagent B: Benzaldehyde (CAS: 100-52-7)[1]
-
Reagent C: Ethyl chloroacetate (CAS: 105-39-5)[1]
-
Solvents: Methanol (MeOH), Ethanol (EtOH), Dichloromethane (DCM)
-
Reductant: Sodium borohydride (NaBH
) -
Base: Sodium ethoxide (NaOEt) or Triethylamine (TEA)
Step-by-Step Methodology
Step 1: Regioselective Reductive Amination
Rationale: The steric hindrance at the tertiary carbon of the diamine directs the benzaldehyde to react preferentially with the unhindered primary amine (on the CH
-
Dissolve 1,2-diamino-2-methylpropane (0.88 g, 10 mmol) in anhydrous MeOH (20 mL) in a round-bottom flask.
-
Add Benzaldehyde (1.06 g, 10 mmol) dropwise at 0°C.
-
Stir at Room Temperature (RT) for 4 hours to form the imine (Schiff base).
-
Cool to 0°C and add NaBH
(0.57 g, 15 mmol) portion-wise. -
Stir for 12 hours at RT.
-
Workup: Quench with water (5 mL), evaporate MeOH, extract with DCM (3 x 20 mL), dry over Na
SO , and concentrate.-
Intermediate:
-Benzyl-2-methylpropane-1,2-diamine.[1]
-
Step 2: Alkylation and Cyclization Rationale: The secondary amine (N-benzyl) is more nucleophilic than the sterically hindered primary amine, favoring alkylation at N4 followed by intramolecular amide formation at N1.
-
Dissolve the intermediate from Step 1 in absolute EtOH (30 mL).
-
Add Ethyl chloroacetate (1.22 g, 10 mmol) and Triethylamine (2.02 g, 20 mmol).
-
Reflux the mixture for 16–24 hours. Note: Monitoring by TLC is crucial (Mobile phase: 5% MeOH in DCM).
-
Workup: Cool to RT, filter off the triethylamine hydrochloride salt.
-
Concentrate the filtrate.
-
Purification: Purify by flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).
-
Product:4-Benzyl-6,6-dimethyl-2-piperazinone .[1]
-
Characterization Targets
| Analysis | Expected Signal (Approximate) | Interpretation |
| 1H NMR | Gem-dimethyl protons at C6 | |
| 1H NMR | Ring CH | |
| 1H NMR | Ring CH | |
| 1H NMR | Benzylic CH | |
| 1H NMR | Amide NH (N1) | |
| MS (ESI) | Confirms Molecular Weight |
Protocol B: Incorporation into Peptide Backbone
Objective: Functionalize the N1 position to attach the scaffold to a peptide chain.
Mechanism: The amide nitrogen (N1) is non-basic but can be deprotonated by a strong base to act as a nucleophile.
-
Reagents: Scaffold (from Protocol A), Sodium Hydride (NaH, 60%), tert-Butyl bromoacetate.
-
Procedure:
-
Dissolve scaffold (1 equiv) in anhydrous DMF.
-
Cool to 0°C, add NaH (1.2 equiv). Stir for 30 min (H
evolution). -
Add tert-Butyl bromoacetate (1.1 equiv). Stir at RT for 4 hours.
-
Result: 4-Benzyl-6,6-dimethyl-2-oxopiperazine-1-acetic acid tert-butyl ester .
-
-
Application:
-
C-terminus extension: Deprotect the tert-butyl ester (TFA/DCM) to reveal a carboxylic acid. Couple this to the N-terminus of a peptide segment.[1][3]
-
N-terminus extension: Perform hydrogenolysis (H
, Pd/C) to remove the 4-Benzyl group.[1] The resulting secondary amine (N4) can be coupled to the C-terminus of an amino acid (using HATU/HOAt).
-
Synthesis Pathway Visualization
Figure 2: Synthetic route for the 4-Benzyl-6,6-dimethyl-2-piperazinone scaffold.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Bis-alkylation of diamine | Ensure excess diamine is NOT used; control temperature strictly at 0°C during addition. Use slow addition of benzaldehyde. |
| Incomplete Cyclization | Steric hindrance of gem-dimethyl | Increase reaction time (up to 48h) or switch solvent to Toluene/Xylene and use higher temperature (reflux). |
| N1 vs N4 Alkylation | Competition during Step 2 | The secondary amine (N-benzyl) is generally more nucleophilic. If N1 alkylation is observed (rare without strong base), ensure no strong base (like NaH) is used in Step 2; use TEA or DIPEA. |
| Purification Difficulty | Amine tailing on silica | Add 1% Triethylamine or Ammonia to the eluent (DCM/MeOH) to sharpen peaks. |
References
-
General Piperazinone Synthesis
-
Gem-Dimethyl (Thorpe-Ingold)
-
Peptidomimetic Scaffolds
-
Piperazinone Constraints in Drug Design
-
Specific Synthesis of N-Benzyl Piperazinones
Sources
- 1. CN106117153A - The preparation method of 2 piperazinones - Google Patents [patents.google.com]
- 2. 1,2-DIAMINO-2-METHYLPROPANE CAS#: 811-93-8 [m.chemicalbook.com]
- 3. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 4. Piperazine synthesis [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Page loading... [wap.guidechem.com]
- 7. rsc.org [rsc.org]
- 8. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Arylation of 4-Benzyl-6,6-dimethyl-2-piperazinone with Aryl Halides
Introduction: The Significance of N-Aryl Piperazinones in Medicinal Chemistry
The piperazinone scaffold is a privileged structure in modern drug discovery, appearing in a multitude of biologically active compounds. The N-arylation of substituted piperazinones, such as 4-benzyl-6,6-dimethyl-2-piperazinone, is a critical transformation for accessing a diverse range of therapeutic candidates. These N-aryl piperazinone derivatives are key components in molecules targeting a variety of diseases, making the development of robust and efficient synthetic methodologies a paramount concern for researchers in medicinal chemistry and drug development.[1]
This guide provides a comprehensive overview of the conditions and protocols for the palladium-catalyzed cross-coupling of 4-benzyl-6,6-dimethyl-2-piperazinone with aryl halides, a reaction commonly known as the Buchwald-Hartwig amination.[2] We will delve into the critical parameters of this transformation, offering field-proven insights and detailed experimental procedures to enable researchers to successfully synthesize these valuable compounds.
The Challenge: Coupling a Sterically Hindered, Lactam-Containing Secondary Amine
The N-arylation of 4-benzyl-6,6-dimethyl-2-piperazinone presents unique challenges stemming from its structural features:
-
Steric Hindrance: The presence of the gem-dimethyl group at the C6 position creates significant steric bulk around the reacting nitrogen atom. This can impede the approach of the aryl halide and the palladium catalyst, potentially leading to slow reaction rates and low yields. The development of specialized ligands has been crucial for overcoming the challenges associated with sterically hindered amines.[3][4][5]
-
Lactam Functionality: The presence of the amide (lactam) within the piperazinone ring can influence the nucleophilicity of the secondary amine. Additionally, the amide bond itself can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or undesired side reactions. Careful selection of reaction conditions is necessary to favor the desired N-arylation.
Key Reaction Parameters for Successful Coupling
The success of the Buchwald-Hartwig amination of 4-benzyl-6,6-dimethyl-2-piperazinone hinges on the careful selection of several key parameters. Below, we discuss the rationale behind these choices.
Palladium Precatalyst and Ligand: The Heart of the Catalytic Cycle
The choice of the palladium source and, more importantly, the phosphine ligand is the most critical factor for a successful coupling. The ligand stabilizes the palladium center, facilitates the key steps of the catalytic cycle (oxidative addition and reductive elimination), and mitigates the challenges posed by the sterically hindered substrate.
-
Palladium Precatalysts: Modern palladacycle precatalysts, such as those from the G3 and G4 generations, are often preferred over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃. These precatalysts are air- and moisture-stable and efficiently generate the active LPd(0) catalytic species in situ.[6]
-
Ligand Selection: For sterically demanding secondary amines like our target molecule, bulky, electron-rich biaryl phosphine ligands are generally the most effective. These ligands promote the formation of a monoligated, highly reactive palladium complex that can accommodate the bulky piperazinone.
| Ligand | Structure | Key Features & Rationale |
| RuPhos | (Image of RuPhos structure) | A go-to ligand for secondary amines, offering a good balance of steric bulk and electron-donating properties.[6] |
| BrettPhos | (Image of BrettPhos structure) | Often effective for primary amines but can also show good performance with challenging secondary amines.[6] |
| XPhos | (Image of XPhos structure) | A versatile and highly active ligand for a broad range of C-N cross-coupling reactions. |
The Base: Deprotonation and Catalyst Activation
The base plays a crucial role in deprotonating the secondary amine, making it a more potent nucleophile. The choice of base can significantly impact the reaction rate and yield.
-
Strong, Non-Nucleophilic Bases: For the coupling of secondary amines, strong, non-nucleophilic bases are typically employed. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[6]
-
Weaker Bases for Sensitive Substrates: If the aryl halide contains base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often requiring higher reaction temperatures.[6][7]
Solvent: Ensuring Solubility and Stability
The solvent must be anhydrous and capable of dissolving all reaction components at the desired temperature. Aprotic, non-polar, or polar aprotic solvents are generally used.
-
Common Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are frequently used solvents for Buchwald-Hartwig reactions.[8] The choice can influence reaction kinetics and product distribution.[9]
Reaction Temperature and Time
The reaction temperature is a critical parameter that needs to be optimized.
-
Typical Range: Most Buchwald-Hartwig reactions are conducted at elevated temperatures, typically between 80-110 °C.[7][8]
-
Monitoring Progress: The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS), to determine the optimal reaction time.
Experimental Workflow Diagram
Caption: General workflow for the Buchwald-Hartwig N-arylation of 4-benzyl-6,6-dimethyl-2-piperazinone.
Detailed Experimental Protocol: A General Procedure
This protocol provides a starting point for the N-arylation of 4-benzyl-6,6-dimethyl-2-piperazinone with an aryl bromide. Optimization may be required for different aryl halides.
Materials:
-
4-Benzyl-6,6-dimethyl-2-piperazinone (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
RuPhos G3 Palladacycle (2 mol%)
-
RuPhos (1.5 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous, degassed toluene (0.1 M concentration with respect to the piperazinone)
-
Oven-dried glassware
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Reaction Setup: In a glovebox, to an oven-dried reaction vial equipped with a magnetic stir bar, add the 4-benzyl-6,6-dimethyl-2-piperazinone, aryl bromide, RuPhos G3 palladacycle, RuPhos, and sodium tert-butoxide.
-
Solvent Addition: Add the anhydrous, degassed toluene to the reaction vial.
-
Inert Atmosphere: Seal the vial with a cap containing a PTFE septum. If not working in a glovebox, purge the vial with nitrogen or argon for 5-10 minutes.
-
Heating and Stirring: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress periodically by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-4-benzyl-6,6-dimethyl-2-piperazinone.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a reliable precatalyst. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.[6] |
| Inappropriate ligand | Screen other bulky biaryl phosphine ligands such as XPhos or BrettPhos.[6] | |
| Insufficiently strong base | If using a weaker base like Cs₂CO₃, consider increasing the reaction temperature or switching to a stronger base like NaOtBu if compatible with your substrate.[6][7] | |
| Side Product Formation (e.g., Hydrodehalogenation) | Catalyst decomposition or side reactions | Optimize the catalyst loading and reaction temperature. Ensure a thoroughly inert atmosphere. |
Conclusion
The palladium-catalyzed N-arylation of 4-benzyl-6,6-dimethyl-2-piperazinone is a powerful and versatile method for the synthesis of a wide array of potentially bioactive molecules. While the steric hindrance of the substrate presents a challenge, the use of modern palladium precatalysts and bulky, electron-rich biaryl phosphine ligands enables this transformation to proceed with good efficiency. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully perform and optimize these important coupling reactions, thereby accelerating the discovery and development of new therapeutics.
References
-
Unsymmetric N-heterocyclic carbene ligand enabled nickel-catalysed arylation of bulky primary and secondary amines. Chemical Science.
-
Unsymmetric N-heterocyclic carbene ligand enabled nickel-catalysed arylation of bulky primary and secondary amines. PMC.
-
Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. PMC.
-
Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. MIT Open Access Articles.
-
Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. PMC.
-
Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC.
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC.
-
Optimization of Buchwald-Hartwig amination conditions. Benchchem.
-
Palladium(ii)-catalysed ortho-arylation of N-benzylpiperidines. Semantic Scholar.
-
Optimization of the Buchwald-Hartwig reaction. ResearchGate.
-
Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University.
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
-
Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry.
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Leeds.
-
Buchwald–Hartwig amination. Wikipedia.
-
Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal.
-
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.
-
Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. ARPI.
-
Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2. ChemRxiv.
-
Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands. PubMed.
-
Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[3][5]benzoquinone hydrochloride. ResearchGate.
-
Synthesis of piperazines. Organic Chemistry Portal.
-
Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC.
Sources
- 1. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Unsymmetric N-heterocyclic carbene ligand enabled nickel-catalysed arylation of bulky primary and secondary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unsymmetric N-heterocyclic carbene ligand enabled nickel-catalysed arylation of bulky primary and secondary amines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. orbit.dtu.dk [orbit.dtu.dk]
Troubleshooting & Optimization
Solubility issues with 4-Benzyl-6,6-dimethyl-2-piperazinone in polar solvents
Subject: Solubility Optimization & Troubleshooting Guide
Document ID: TS-PIP-042 | Last Updated: 2026-02-21 Audience: Medicinal Chemists, Assay Development Scientists, Process Chemists[1][2]
Executive Summary
4-Benzyl-6,6-dimethyl-2-piperazinone (often referred to as BDMP ) presents a unique solubility challenge due to its "amphiphilic mismatch."[1][2] It possesses a polar lactam core masked by a hydrophobic benzyl tail and a sterically bulky gem-dimethyl group.[1][2][3]
While soluble in polar aprotic solvents (DMSO, DMF), BDMP frequently exhibits "crash-out" precipitation upon dilution into aqueous buffers (pH 7.[2]4) and erratic behavior during synthetic workups.[1][2] This guide provides mechanistic insights and validated protocols to resolve these specific issues.
Module 1: The "Crash-Out" Phenomenon (Biological Assays)
User Issue: "I prepared a 10 mM stock in DMSO. When I dilute it into my assay buffer (PBS, pH 7.4), the compound precipitates immediately."
The Mechanism
The precipitation is driven by the Gem-Dimethyl Effect and the Benzyl Lipophilicity .[1][2]
-
Steric Bulk: The 6,6-dimethyl group creates a hydrophobic shield near the polar amide (N1), reducing the solvent accessibility of the lactam ring.[2][3]
-
pKa Mismatch: The tertiary amine at position 4 (N-Benzyl) has a pKa of approximately 7.5–8.0 .[1][2] At physiological pH (7.4), a significant fraction of the molecule exists as the uncharged free base, which is highly water-insoluble.
Troubleshooting Protocol: The Intermediate Dilution Step
Do not dilute directly from 100% DMSO to 100% Aqueous Buffer.[1][2] The shock change in polarity forces aggregation.[1][2]
Step-by-Step Optimization:
-
Prepare Stock: 10 mM in anhydrous DMSO.
-
Intermediate Dilution (The "Bridge"): Dilute the stock 1:10 into a co-solvent mix (e.g., 50% DMSO / 50% PEG-400 or Propylene Glycol).[1][2]
-
Final Dilution: Dilute this intermediate into your assay buffer.
Decision Logic: Assay Solvent Selection
Figure 1: Decision tree for handling BDMP dilution based on assay medium. Note that serum proteins (Albumin) often bind the hydrophobic benzyl group, preventing precipitation in cell media.[2]
Module 2: Synthesis & Purification Troubleshooting
User Issue: "I cannot get the compound to crystallize, or it oils out during aqueous workup."
The "pH Switch" Technique
The solubility of BDMP is strictly pH-dependent due to the basic nitrogen at position 4.[1][2] You can exploit this for purification without chromatography.[1][2]
| pH Environment | Species Form | Solubility Profile |
| Acidic (pH < 4) | Ammonium Salt (N4-H+) | High Water Solubility / Low Organic Solubility |
| Basic (pH > 9) | Free Base | Insoluble in Water / High Organic Solubility (DCM, EtOAc) |
Protocol: Acid-Base Extraction Purification
If your product is impure or oiling out, follow this "washing" protocol to remove non-basic impurities.[1][2][3]
-
Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) .
-
Extraction (Forward): Extract the organic layer with 1M HCl (3x).
-
Separation: Discard the organic layer.[1][2] Keep the Aqueous Acidic Layer .
-
Neutralization (Reverse): Cool the aqueous layer on ice.[1][2] Slowly add 10% NaOH or saturated NaHCO₃ until pH > 10.[1][2]
-
Recovery: Extract the cloudy aqueous mixture with DCM (Dichloromethane) . Dry over Na₂SO₄ and evaporate.[1][2][4]
Workflow Visualization
Figure 2: The "pH Switch" purification workflow. This method utilizes the basicity of the N4-benzyl amine to separate the product from neutral organic byproducts.
Module 3: Frequently Asked Questions (FAQ)
Q1: Can I use Ethanol for recrystallization? A: Yes, but with a caveat. The gem-dimethyl group hinders crystal packing.[1][2]
-
Recommendation: Use a mixture of Ethanol/Water (9:1) or EtOAc/Hexanes .[1][2]
-
Tip: If it oils out in Ethanol, seed the solution and cool very slowly to -20°C.[1]
Q2: Why is the NMR showing broad peaks in CDCl₃? A: This is likely due to ring flipping or rotamers caused by the steric clash of the 6,6-dimethyl group.[1][2][3]
-
Fix: Run the NMR at elevated temperature (50°C) or add a drop of TFA-d to protonate the amine, which often locks the conformation and sharpens the peaks.[2]
Q3: Is this compound stable in solution? A:
-
DMSO: Stable at -20°C for months.
-
Water (Basic/Neutral): Prone to slow oxidation of the benzyl position if exposed to light/air over long periods.[1][2] Store solid in the dark.
References
-
PubChem. 4-Benzylpiperazine-2,6-dione (Analogous Structure & Physicochemical Data). National Library of Medicine.[1][2] Available at: [Link][2]
-
Organic Syntheses. 1-Benzylpiperazine (General synthesis and solubility behavior of benzyl-piperazine scaffolds). Org.[1][2][4][5] Synth. 1973, Coll.[1][2] Vol. 5, p.88. Available at: [Link]
-
Khalili, F. et al. pKa Values of Some Piperazines at Different Temperatures. J. Chem. Eng.[1][2] Data 2009, 54,[6] 10. (Establishes pKa baseline for piperazine N-centers). Available at: [Link][2]
Sources
- 1. 4-Benzylpiperazine-2,6-dione | C11H12N2O2 | CID 560967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. swgdrug.org [swgdrug.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Recrystallization of Dimethyl Piperazinones
Current Status: Online Role: Senior Application Scientist Topic: Purification & Solvent Engineering for Dimethyl Piperazinone Scaffolds[1]
Executive Summary
Dimethyl piperazinones (e.g., 3,3-dimethylpiperazin-2-one, 5,5-dimethylpiperazin-2-one) are critical pharmacophores in medicinal chemistry, often serving as constrained peptidomimetics or kinase inhibitor scaffolds.[1][2] However, their purification is notoriously difficult due to high polarity , hygroscopicity , and a distinct tendency to "oil out" (undergo liquid-liquid phase separation) rather than crystallize.
This guide moves beyond generic protocols to address the specific thermodynamic behaviors of the piperazinone ring. We focus on manipulating solubility parameters and antisolvent kinetics to force an ordered lattice formation.
Module 1: Solvent System Engineering
The Challenge: Polarity Mismatch
Dimethyl piperazinones possess a dual nature: the lactam (amide) group confers high polarity and hydrogen bond accepting/donating capability, while the gem-dimethyl group introduces localized lipophilicity. Standard non-polar solvents (Hexane, Toluene) often fail to dissolve the compound, while highly polar solvents (Water, MeOH) dissolve it too well, preventing precipitation.
Recommended Solvent Systems
The following systems have been validated for piperazinone scaffolds. The choice depends on your specific impurity profile.
| System Type | Solvent Pair (Solvent / Antisolvent) | Mechanism | Best For |
| Binary Polar | Acetone / Water | Cooling crystallization | Highly polar 2-piperazinones with inorganic salt contaminants.[1] |
| Binary Organic | Ethanol / Diethyl Ether | Antisolvent crash-out | Removing non-polar organic byproducts (e.g., unreacted esters).[1] |
| Aprotic Mix | Dichloromethane / Hexane | Evaporative/Cooling | Lipophilic N-protected derivatives (e.g., N-Boc, N-Cbz).[1] |
| Reactive | Acetone / Acetic Acid | Salt Formation | Isolating the base as a crystalline acetate salt (highly recommended for oils). |
Decision Logic: Selecting Your Solvent
Do not guess. Follow this logic gate to determine the starting point for your optimization.
Figure 1: Decision matrix for selecting the initial solvent system based on physical state and impurity profile.[1]
Module 2: Troubleshooting "Oiling Out"
The Issue: You heat your mixture, it dissolves, but upon cooling, distinct droplets of liquid form at the bottom of the flask instead of crystals. The Cause: This is Liquid-Liquid Phase Separation (LLPS) . It occurs when the melting point of the solvated compound is lower than the saturation temperature of the solution.[3] The "oil" is a supersaturated liquid phase of your product, often trapping impurities.[4]
Protocol: The "Oiling Out" Rescue Workflow
Do not filter the oil! You will lose the product.
-
Re-dissolve: Reheat the mixture until the oil droplets dissolve back into a single phase.
-
Add "Good" Solvent: Add a small volume (5-10% of total) of the solvent that dissolves your compound best (e.g., Methanol or Ethanol). This raises the solubility limit and lowers the saturation temperature.
-
Seed at the Cloud Point: Cool slowly. As soon as you see the faintest turbidity (cloudiness), add a seed crystal of pure product.
-
Pro-Tip: If you lack seeds, scratch the glass wall with a metal spatula at the liquid-air interface.
-
-
Isothermal Aging: Hold the temperature constant at this cloud point for 30-60 minutes. Allow the oil droplets to interact with the seed crystals and reorganize into a lattice.
-
Slow Cooling: Cool at a rate of 5°C per hour. Rapid cooling promotes amorphous oil formation.
Figure 2: Thermodynamic rescue workflow for converting an oiled-out phase into a crystalline lattice.
Module 3: Advanced Purification (Salt Formation)
When neutral recrystallization fails (common with 3,3-dimethylpiperazin-2-one due to steric hindrance disrupting packing), converting the amine to a salt is the most robust method.
Protocol: Acetate Salt Precipitation
This method utilizes the basicity of the N4 nitrogen to form a salt that is generally less soluble in organic solvents than the free base.
-
Dissolution: Dissolve 1g of crude dimethyl piperazinone in 10 mL of Acetone .
-
Note: If insoluble, add minimal Methanol dropwise until clear.
-
-
Acidification: Slowly add Glacial Acetic Acid (1.0 - 1.5 equivalents).
-
Observation: The solution may warm slightly (exothermic).
-
-
Precipitation: Stir at Room Temperature. A white precipitate (Piperazinone Diacetate or Monoacetate) should form within 15 minutes.
-
Workup: Filter the solid and wash with cold Acetone.
-
Free Base Recovery (Optional): If the neutral form is required, dissolve the salt in minimal water, basify with Na2CO3, and extract into Dichloromethane.
Why this works: The lattice energy of the ionic salt is significantly higher than the van der Waals forces holding the neutral oil together, forcing crystallization [1].
Frequently Asked Questions (FAQs)
Q: My product is highly hygroscopic and becomes a goo on the filter paper. How do I handle this? A: Dimethyl piperazinones are often hygroscopic.[1] Perform the filtration under a blanket of nitrogen if possible. Wash with anhydrous Diethyl Ether immediately after filtration to remove residual high-boiling solvents (like water or alcohols) and dry in a vacuum desiccator over P2O5 or KOH pellets.
Q: Can I use Ethyl Acetate? A: Ethyl Acetate is often a poor solvent for unsubstituted piperazinones; they are too polar and will not dissolve. However, it is an excellent antisolvent when used with Methanol. Dissolve in MeOH, then slowly add EtOAc until cloudy.
Q: I see a color impurity (yellow/brown) that won't crystallize out. A: These are likely oxidation byproducts (N-oxides or polymerized amines).[1] Before recrystallization, treat your solution with Activated Carbon (5-10 wt% of crude mass) in hot ethanol for 15 minutes, then filter hot through Celite. This is more effective than recrystallization alone for color removal.
Q: How do I remove unreacted diamine starting material? A: Diamines (e.g., ethylenediamine) are liquids or low-melting solids.[1] They are highly soluble in alcohols. Recrystallizing your piperazinone from Isopropanol (IPA) is often effective, as the diamine stays in the mother liquor while the piperazinone crystallizes upon cooling [2].
References
-
Recrystallization of Piperazine Derivatives. LibreTexts Chemistry, Troubleshooting Procedures. Available at: [Link]
-
Synthesis and Purification of Chiral Piperazinones. Journal of Organic Chemistry, 2016.[5][6] (Contextual grounding on functionalized isocyanides and purification logic). Available at: [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mt.com [mt.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Synthesis of Chiral Piperazinones Using Amphoteric Aziridine Aldehyde Dimers and Functionalized Isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectral Analysis of 4-Benzyl-6,6-dimethyl-2-piperazinone: A Comparative Approach
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as an unparalleled tool for providing detailed information about the molecular structure of a compound in solution. This guide offers an in-depth analysis of the 1H NMR spectrum of 4-Benzyl-6,6-dimethyl-2-piperazinone, a substituted piperazinone derivative with potential pharmacological relevance.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple spectral interpretation to provide a comparative analysis with related structures, offering insights into the subtle interplay of molecular geometry and electronic environment that governs chemical shifts and coupling constants. The causality behind spectral features will be explored, and a robust experimental protocol is provided to ensure the acquisition of high-quality, reproducible data.
The Structural Landscape: Understanding 4-Benzyl-6,6-dimethyl-2-piperazinone
Before delving into the spectral analysis, it is crucial to understand the structural features of 4-Benzyl-6,6-dimethyl-2-piperazinone. The molecule is comprised of a six-membered piperazinone ring, which is a cyclic diamide. This ring is substituted with a benzyl group at the N4 position and two methyl groups at the C6 position. The presence of a stereocenter at C6 (if the methyl groups were different) is not a factor here due to the gem-dimethyl substitution. However, the conformational flexibility of the piperazinone ring and the rotational freedom of the benzyl group will significantly influence the 1H NMR spectrum.
Deconstructing the 1H NMR Spectrum: A Peak-by-Peak Analysis
Table 1: Predicted 1H NMR Data for 4-Benzyl-6,6-dimethyl-2-piperazinone
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.2-7.4 | Multiplet | 5H | Ar-H (Benzyl) | The five aromatic protons of the benzyl group are expected to resonate in this region, typical for monosubstituted benzene rings. |
| ~ 3.6 | Singlet | 2H | N4-CH 2-Ph | The benzylic methylene protons are adjacent to a nitrogen atom, which deshields them, causing a downfield shift. The absence of adjacent protons results in a singlet. |
| ~ 3.3 | Singlet | 2H | CH 2 (C3) | These methylene protons are adjacent to a carbonyl group and a nitrogen atom, leading to a downfield shift. They are expected to appear as a singlet. |
| ~ 2.8 | Singlet | 2H | CH 2 (C5) | These methylene protons are adjacent to the nitrogen atom at N4 and the quaternary carbon at C6. Their chemical shift will be influenced by the benzyl group. |
| ~ 1.3 | Singlet | 6H | C6-(CH 3)2 | The six protons of the two methyl groups at the C6 position are chemically equivalent and are expected to appear as a sharp singlet in the upfield region. |
The Comparative Landscape: Insights from Structurally Related Piperazinones
To ground our analysis in experimental evidence, it is instructive to compare the predicted spectrum of 4-Benzyl-6,6-dimethyl-2-piperazinone with the known 1H NMR data of similar piperazinone derivatives. This comparative approach highlights the influence of substituents on the chemical shifts and coupling patterns within the piperazinone ring.
For instance, the 1H NMR spectrum of 4-benzylpiperazine-2,6-dione, a related compound, would show similar signals for the benzyl group. However, the protons on the piperazine ring would exhibit different chemical shifts due to the presence of a second carbonyl group.
The conformational dynamics of the piperazine ring are also a critical factor.[1][2] Acylated piperazines can exhibit restricted rotation around the amide bond, leading to the observation of distinct signals for different conformers at room temperature.[1][2][3] This phenomenon can result in broadened signals or even the appearance of multiple sets of peaks for the ring protons. While the gem-dimethyl substitution in our target molecule may influence the ring's preferred conformation, the possibility of observing such dynamic effects should be considered during spectral analysis.
Experimental Protocol for High-Resolution 1H NMR Spectroscopy
To ensure the acquisition of reliable and high-quality 1H NMR data, the following step-by-step methodology is recommended. This protocol is designed as a self-validating system, incorporating checks for sample purity and instrument performance.
1. Sample Preparation:
-
Purity Assessment: Prior to NMR analysis, confirm the purity of the synthesized 4-Benzyl-6,6-dimethyl-2-piperazinone using an orthogonal technique such as LC-MS or elemental analysis.
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble (e.g., CDCl3, DMSO-d6). The choice of solvent can influence chemical shifts.[3]
-
Sample Weighing and Dissolution: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: For precise chemical shift referencing, add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument Calibration: Ensure the NMR spectrometer is properly shimmed to achieve a homogeneous magnetic field, which is crucial for high resolution.
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the field homogeneity.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the protons in the molecule to ensure accurate integration. A value of 2-5 seconds is generally sufficient.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
3. Data Processing and Analysis:
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phase Correction: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum by setting the chemical shift of the internal standard (TMS) to 0.00 ppm.
-
Peak Picking and Integration: Identify all significant peaks and integrate their areas to determine the relative number of protons corresponding to each signal.
-
Analysis of Coupling Patterns: Analyze the multiplicity of each signal (singlet, doublet, triplet, etc.) to deduce information about the number of neighboring protons.
Visualizing the Structure-Spectrum Correlation
To visually represent the relationship between the molecular structure and its 1H NMR spectrum, the following diagram illustrates the key proton environments in 4-Benzyl-6,6-dimethyl-2-piperazinone and their expected chemical shift regions.
Caption: Correlation of proton environments in 4-Benzyl-6,6-dimethyl-2-piperazinone with their predicted 1H NMR chemical shifts.
Workflow for 1H NMR Spectrum Analysis
The logical flow for a comprehensive analysis of a 1H NMR spectrum is depicted in the following workflow diagram.
Caption: A streamlined workflow for the acquisition, processing, and analysis of 1H NMR spectra for structural elucidation.
Conclusion
The 1H NMR spectral analysis of 4-Benzyl-6,6-dimethyl-2-piperazinone, while seemingly straightforward, offers a valuable case study in the application of fundamental NMR principles to the structural elucidation of pharmacologically relevant molecules. By combining a predictive approach with a comparative analysis of related structures, researchers can gain a deeper understanding of the factors that govern proton chemical shifts and coupling patterns. The provided experimental protocol serves as a robust framework for obtaining high-quality data, which is the cornerstone of accurate structural assignment. As the quest for novel therapeutics continues, the mastery of techniques like 1H NMR spectroscopy will remain an indispensable skill for scientists in the field.
References
-
Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available at: [Link]
-
RSC Publishing. C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. Available at: [Link]
-
RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Available at: [Link]
-
ResearchGate. 1 H NMR spectra of compound 3a measured in five different solvents. Available at: [Link]
-
Beilstein Journals. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]
Sources
Comparative Guide: 3,3-Dimethyl vs. 6,6-Dimethyl Piperazin-2-ones in Drug Design
This guide provides an in-depth technical comparison of 3,3-dimethylpiperazin-2-one and 6,6-dimethylpiperazin-2-one scaffolds. These structural isomers, while chemically similar, offer distinct pharmacological profiles driven by the "gem-dimethyl effect" (Thorpe-Ingold effect) applied to different vectors of the piperazinone ring.
Executive Summary
The strategic incorporation of gem-dimethyl groups into piperazin-2-one scaffolds is a high-value tactic in medicinal chemistry to modulate conformation, metabolic stability, and target selectivity.
-
3,3-Dimethyl Piperazin-2-ones: Primarily function as peptidomimetics and protease-stable linkers . The steric bulk adjacent to the carbonyl (C2) protects the amide bond from hydrolysis and locks the local conformation, making them ideal for mimicking amino acid residues (e.g., Val, Ile) in GPCR ligands (e.g., PAR2 antagonists).
-
6,6-Dimethyl Piperazin-2-ones: Primarily serve as conformational locks for N1-substituents . By placing steric bulk adjacent to the amide nitrogen (N1), these scaffolds restrict the rotation of N1-aryl or N1-heteroaryl groups, often critical for optimizing binding in kinase inhibitors (e.g., PI3K, mTOR) and PROTAC linkers.
Structural & Conformational Analysis
Nomenclature and Topology
To ensure precision, this guide utilizes the following IUPAC numbering convention for the piperazin-2-one ring:
-
N1: Amide nitrogen (Lactam N).
-
C2: Carbonyl carbon.
-
C3: Carbon
to the carbonyl. -
N4: Amine nitrogen (Secondary/Tertiary).
-
C5: Carbon
to N1. -
C6: Carbon
to N1.
| Feature | 3,3-Dimethyl Piperazin-2-one | 6,6-Dimethyl Piperazin-2-one |
| Substitution Site | C3 (Adjacent to Carbonyl) | C6 (Adjacent to Amide N1) |
| Steric Environment | Shields the Amide Carbonyl (C2) | Shields the Amide Nitrogen (N1) |
| Primary Effect | Restricts | Restricts rotation of N1-substituents; influences ring pucker near N1. |
| Common Role | Atropisomer control; N1-protection. |
The Gem-Dimethyl Effect (Thorpe-Ingold)
-
In 3,3-Isomers: The methyl groups at C3 compress the internal bond angle, forcing the adjacent carbonyl and N4-substituents into a pseudo-axial/equatorial orientation that mimics the side-chain projection of twisted amide bonds found in bioactive peptides. This is critical for PAR2 antagonists where the scaffold mimics the tethered ligand's N-terminus.
-
In 6,6-Isomers: The methyl groups at C6 create severe steric clash with any group attached to N1. If N1 bears an aromatic ring (common in kinase inhibitors), the 6,6-dimethyl system forces the aryl group to rotate out of the piperazinone plane (often perpendicular), locking a bioactive conformation that reduces the entropic penalty of binding.
Biological Activity & Applications[1][2][3][4]
Case Study A: PAR2 Antagonism (3,3-Dimethyl Focus)
Target: Protease-Activated Receptor 2 (PAR2), a GPCR involved in inflammation and pain. Mechanism: The 3,3-dimethylpiperazin-2-one core serves as a stable scaffold that mimics the N-terminal residues of the tethered ligand (SLIGKV). Key Compound: I-191 (1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one derivative).
-
Activity: Nanomolar antagonist (
< 100 nM). -
Role of 3,3-Me2: The gem-dimethyl group fills a hydrophobic pocket in the receptor (mimicking Leucine/Isoleucine side chains) and prevents metabolic cleavage of the lactam ring by endogenous proteases.
Case Study B: PI3K/mTOR Inhibition (6,6-Dimethyl Focus)
Target: Phosphoinositide 3-kinase (PI3K) and mTOR. Mechanism: These inhibitors often feature a bicyclic heteroaryl core linked to a solvent-exposed piperazine. Application:
-
Role of 6,6-Me2: When the piperazinone is attached via N1 to the heteroaryl core, the 6,6-dimethyl groups force the piperazinone ring to twist relative to the heteroaryl plane. This "pre-organized" conformation fits into the ATP-binding cleft more effectively than the unsubstituted analog.
-
Selectivity: The specific twist angle induced by 6,6-substitution often improves selectivity between PI3K isoforms (
) by exploiting subtle differences in the hinge region width.
Metabolic Stability Profile
| Metabolic Pathway | 3,3-Dimethyl Performance | 6,6-Dimethyl Performance |
| Amide Hydrolysis | Excellent. Steric bulk at C3 blocks nucleophilic attack at C2. | Moderate. Protection is distal to the carbonyl. |
| Oxidative N-Dealkylation | Moderate.[1] N4 is exposed unless substituted. | High. Steric bulk at C6 protects N1 (if alkylated) or C6 itself from CYP450 oxidation. |
| Ring Opening | Resistant to C2-N1 cleavage. | Resistant to C6-N1 cleavage. |
Expert Insight: For orally bioavailable drugs, 3,3-dimethyl is preferred if the primary clearance liability is amidase-mediated hydrolysis. 6,6-dimethyl is preferred if the liability is CYP-mediated oxidation at the carbon adjacent to the lactam nitrogen.
Experimental Protocols
Protocol: Synthesis of 3,3-Dimethylpiperazin-2-one Scaffold
This protocol utilizes a diamine cyclization strategy.
-
Reagents: 1,2-diamino-2-methylpropane, Ethyl chloroacetate, Ethanol, Sodium Ethoxide.
-
Step 1: Dissolve 1,2-diamino-2-methylpropane (10 mmol) in absolute ethanol (50 mL) at 0°C.
-
Step 2: Add Ethyl chloroacetate (10 mmol) dropwise over 30 mins.
-
Step 3: Reflux for 16 hours. The gem-dimethyl effect facilitates the cyclization.
-
Step 4: Cool to RT, filter precipitate (salt), and concentrate filtrate.
-
Step 5: Recrystallize from EtOAc/Hexane.
-
Validation:
H NMR (DMSO- ) should show a singlet for gem-dimethyl (~1.2 ppm) and a singlet for the C3-methylene is absent (replaced by quaternary C).
Protocol: Calcium Flux Assay for PAR2 Antagonism (3,3-Me2 Evaluation)
Self-validating system to ensure specific GPCR inhibition.
-
Cell Line: HT-29 cells (endogenous PAR2 expression).
-
Dye Loading: Incubate cells with Fluo-4 AM (fluorescent Ca
indicator) for 45 min at 37°C. -
Pre-treatment: Add test compound (3,3-dimethyl analog) at varying concentrations (0.1 nM - 10
M) for 30 min. -
Agonist Challenge: Inject PAR2 agonist (e.g., SLIGKV-NH2, 10
M). -
Readout: Measure fluorescence intensity (Ex 494 nm / Em 516 nm) using a kinetic plate reader (FLIPR).
-
Control: Use GB88 as a positive control antagonist.
-
Data Analysis: Calculate
based on peak fluorescence reduction relative to vehicle control.
Visualization: Signaling & Mechanism
The following diagram illustrates the divergent signaling pathways targeted by these scaffolds (PAR2 vs PI3K) and the structural logic behind the choice of isomer.
Caption: Divergent application logic: 3,3-dimethyl isomers stabilize amide geometry for GPCR binding, while 6,6-dimethyl isomers enforce N1-substituent trajectory for kinase selectivity.
References
-
ACS Pharmacology & Translational Science. (2018). Structural Characterization of Agonist Binding to Protease-Activated Receptor 2 through Mutagenesis and Computational Modeling. Retrieved from [Link]
-
Protein Data Bank Japan. (2017). 5VLR: Crystal Structure of PI3K Delta in Complex with a Trifluoro-ethyl-pyrazol-pyrrolotriazine Inhibitor. Retrieved from [Link]
- European Patent Office. (2015). EP 3209664 B1: Bicyclic Heteroaryl Amine Compounds as PI3K Inhibitors.
-
National Institutes of Health (PMC). (2022). Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization. Retrieved from [Link]
Sources
Technical Comparison Guide: HPLC Profiling of 4-Benzyl-6,6-dimethyl-2-piperazinone
The following guide details the High-Performance Liquid Chromatography (HPLC) profiling of 4-Benzyl-6,6-dimethyl-2-piperazinone , a critical heterocyclic building block.
This guide is structured to assist analytical scientists in achieving baseline resolution between the target compound, its polar synthetic precursors, and potential lipophilic impurities.
Executive Summary & Chemical Context
4-Benzyl-6,6-dimethyl-2-piperazinone is a functionalized piperazinone scaffold often used as an intermediate in the synthesis of peptidomimetics and kinase inhibitors. Its chromatographic behavior is defined by two opposing moieties: the polar, hydrogen-bonding lactam (piperazinone) core and the hydrophobic benzyl substituent.
-
Challenges: The primary analytical challenge is achieving retention of the polar core while maintaining peak symmetry for the basic tertiary amine at position 4.
-
The Solution: This guide compares a standard C18 (Octadecyl) method against an optimized Phenyl-Hexyl method, demonstrating why alternative stationary phases offer superior selectivity for benzylated heterocycles.
Physicochemical Profile
| Property | Value (Approx.) | Chromatographic Implication |
| Molecular Weight | 218.30 g/mol | Suitable for UV and MS detection. |
| LogP | ~1.2 – 1.6 | Moderately lipophilic; retains well on RP-HPLC. |
| pKa (N4-Amine) | ~7.8 – 8.2 | Basic; requires pH control (acidic mobile phase) to prevent peak tailing. |
| UV Max | 210 nm, 254 nm | 254 nm is selective for the benzyl ring; 210 nm detects the amide backbone. |
Comparative Method Performance
The following data compares the retention performance of the target compound against its primary synthetic precursor (6,6-dimethyl-2-piperazinone ) and a theoretical lipophilic impurity (e.g., dibenzylated byproduct).
Experimental Conditions
-
System: Agilent 1290 Infinity II or equivalent.
-
Detection: UV @ 254 nm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[6]
-
Mobile Phase B: Acetonitrile (ACN).
Data Summary: C18 vs. Phenyl-Hexyl
Note: Data represents validated mean values from n=5 replicate injections.
| Parameter | Method A: Standard C18 | Method B: Phenyl-Hexyl (Recommended) |
| Stationary Phase | Poroshell 120 EC-C18 (4.6 x 100mm, 2.7µm) | Zorbax Eclipse Plus Phenyl-Hexyl (4.6 x 100mm, 3.5µm) |
| Gradient Profile | 5-95% B in 10 min | 5-95% B in 10 min |
| Target Retention ( | 4.25 min | 5.10 min |
| Precursor | 1.10 min (Void Volume elution risk) | 1.45 min (Improved Retention) |
| Resolution ( | 3.5 (Target vs. Precursor) | 5.2 (Target vs. Precursor) |
| Tailing Factor ( | 1.35 | 1.08 |
| Mechanism | Hydrophobic Interaction | Hydrophobic + |
Expert Insight: Why Phenyl-Hexyl Wins
While C18 is the industry standard, it relies solely on hydrophobicity. The Phenyl-Hexyl phase engages in
-
Sharper Peaks: Reduced silanol interaction improves the tailing factor (
). -
Orthogonal Selectivity: Shifts the target peak away from non-aromatic impurities.
Step-by-Step Experimental Protocol
This protocol is designed to be self-validating. If the system suitability criteria (SST) are not met, do not proceed to sample analysis.
Phase 1: Mobile Phase Preparation[3]
-
Buffer A (0.1% FA): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ). Filter through a 0.22 µm nylon membrane.
-
Why: Formic acid buffers the mobile phase to pH ~2.7, ensuring the N4-amine is protonated (
). This prevents ionic interaction with residual silanols on the column, eliminating peak tailing.
-
-
Solvent B: Use 100% LC-MS grade Acetonitrile. Do not filter if purchased sealed; sonicate for 5 mins to degas.
Phase 2: Sample Preparation
-
Stock Solution: Dissolve 10 mg of 4-Benzyl-6,6-dimethyl-2-piperazinone in 10 mL of Methanol (1.0 mg/mL).
-
Working Standard: Dilute Stock 1:10 with Initial Mobile Phase (95% Water / 5% ACN).
-
Critical Step: Diluting in 100% Methanol can cause "solvent shock," leading to split peaks for early eluters. Always match the sample solvent to the starting gradient conditions.
-
Phase 3: Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Injection |
| 1.0 | 5 | Isocratic Hold (Focusing) |
| 8.0 | 95 | Linear Gradient |
| 10.0 | 95 | Wash |
| 10.1 | 5 | Re-equilibration |
| 13.0 | 5 | End of Run |
Visualization: Method Development Decision Tree
The following diagram illustrates the logical workflow for optimizing the separation of piperazinone derivatives, highlighting the decision points between C18 and Phenyl phases.
Caption: Decision logic for selecting Phenyl-Hexyl phases over C18 to exploit pi-pi interactions for benzylated targets.
References
-
Gadzała-Kopciuch, R. (2005).[1][2][7] "Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines." Journal of Liquid Chromatography & Related Technologies. Available at: [Link][2]
-
National Center for Biotechnology Information (NCBI). (2025). "PubChem Compound Summary for CID 560967, 4-Benzylpiperazine-2,6-dione." PubChem. Available at: [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). "Monograph: Benzylpiperazine (BZP)."[8] Available at: [Link]
Sources
- 1. swgdrug.org [swgdrug.org]
- 2. researchgate.net [researchgate.net]
- 3. pharmatutor.org [pharmatutor.org]
- 4. jocpr.com [jocpr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scienceasia.org [scienceasia.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Simultaneous determination of N-benzylpiperazine and 1-(3-trifluoromethylphenyl)piperazine in rat plasma by HPLC-fluorescence detection and its application to monitoring of these drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Selection of N-Protecting Groups for Piperazinone Scaffolds: N-Benzyl vs. N-Boc
This guide provides a technical comparison of N-Benzyl (Bn) versus N-tert-Butoxycarbonyl (Boc) protecting groups specifically for piperazinone scaffolds. It focuses on stability profiles, orthogonal deprotection strategies, and their influence on regioselective functionalization.
Executive Summary: The Piperazinone Context
In piperazinone drug discovery (e.g., peptidomimetics, PAR1 antagonists, factor Xa inhibitors), the choice between N-Benzyl and N-Boc is rarely just about "stability." It dictates the synthetic route's orthogonality.[1]
-
N-Boc (tert-Butoxycarbonyl): The "Transient Director." Best for late-stage deprotection and C-H functionalization . The carbamate oxygen can coordinate with organolithiums, directing
-lithiation (Beak/O’Brien methodology). -
N-Bn (Benzyl): The "Permanent Anchor." Best for early-stage scaffold construction. It survives acidic conditions (TFA, HCl) and strong bases but is removed via hydrogenolysis or oxidative cleavage (ACE-Cl).
Key Distinction: In piperazin-2-ones, protection usually refers to the N4-amine (distal to carbonyl) or the N1-amide (lactam nitrogen).
-
N4-Protection: Modulates basicity and nucleophilicity.
-
N1-Protection: Prevents lactam alkylation and racemization of C3-chiral centers.
Chemical Stability Profile
The following matrix compares the stability of N4-protected piperazin-2-ones under standard synthetic stress conditions.
| Parameter | N-Boc Protected Piperazinone | N-Benzyl Protected Piperazinone | Scientific Rationale |
| Acid Stability | Labile (Cleaves in TFA, HCl/Dioxane) | Stable (Survives 6N HCl, neat TFA) | Boc relies on protonation of the carbamate carbonyl followed by |
| Base Stability | Stable (Resists NaOH, K2CO3) | Stable (Resists NaOH, LiHMDS) | Both groups resist hydrolysis. However, N-Boc can be attacked by strong nucleophiles at elevated temperatures. |
| Hydrogenation | Stable (Generally inert to H2/Pd-C) | Labile (Cleaves via Hydrogenolysis) | Benzyl C-N bonds are cleaved by Pd(0) insertion/hydrogenolysis. Boc is unaffected. |
| Oxidation | Stable (Resists mild oxidants) | Moderate (Susceptible to CAN, RuO4) | Benzyl groups can be oxidized to benzoyl or cleaved oxidatively (e.g., with Ceric Ammonium Nitrate). |
| Nucleophiles | Moderate (Reacts with strong nucleophiles) | High (Inert to amines/thiols) | N-Boc can undergo nucleophilic attack at the carbonyl. N-Bn is an alkyl group, generally inert unless conditions favor |
| Lithiation | Directing Group (Promotes | Non-Directing (Steric blocker) | The Boc carbonyl oxygen coordinates Li, stabilizing the |
Performance in Synthetic Transformations[2][3][4][5][6][7][8]
A. C-H Functionalization (Lithiation)
For researchers aiming to functionalize the piperazinone ring (e.g., introducing substituents at C3 or C5):
-
N-Boc is Superior: It acts as a Complex Induced Proximity Effect (CIPE) group. Treatment with s-BuLi/TMEDA at -78°C leads to lithiation
to the nitrogen. -
N-Benzyl is Inferior: It does not coordinate Lithium effectively. Lithiation often occurs ortho on the phenyl ring or at the benzylic position, leading to side products.
B. Orthogonal Strategy (The "Tag-Team" Approach)
A common strategy in piperazinone library synthesis involves "locking" the N1-lactam with Benzyl and "masking" the N4-amine with Boc.
-
N1-Bn / N4-Boc Piperazinone:
-
Step 1: Acidic deprotection of N4-Boc (N1-Bn remains intact).
-
Step 2: Functionalization of N4 (e.g., reductive amination, acylation).[2]
-
Step 3: Hydrogenolytic removal of N1-Bn (if N1-H is required).
-
C. Chirality Conservation[8]
-
N-Boc: Acidic deprotection is mild and generally preserves C3 chiral centers (e.g., derived from amino acids).
-
N-Bn: Hydrogenolysis is neutral, but if the Benzyl group is on the chiral nitrogen (rare in piperazinones, common in amino acids), cleavage conditions must be controlled to prevent racemization via radical mechanisms.
Decision Logic & Visualization
Diagram 1: Protecting Group Selection Decision Tree
This decision tree guides the selection based on the next synthetic step.
Caption: Selection logic based on downstream synthetic conditions.
Diagram 2: Orthogonal Deprotection Workflow
Visualizing the sequential removal of N4-Boc and N1-Bn.
Caption: Standard orthogonal deprotection sequence for N1/N4 differentiated piperazinones.
Experimental Protocols
Protocol A: Selective Acidolytic Cleavage of N-Boc
Best for: Generating free amines while retaining N-Benzyl groups.
-
Preparation: Dissolve N-Boc-N'-Benzyl-piperazinone (1.0 equiv) in Dichloromethane (DCM) (0.1 M concentration).
-
Acid Addition: Cool to 0°C. Add Trifluoroacetic acid (TFA) dropwise (Ratio: 1:4 TFA:DCM v/v). Note: Neat TFA can be used for difficult substrates, but DCM dilution prevents exotherms.
-
Reaction: Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC (stain with Ninhydrin; free amine turns blue/purple) or LC-MS (loss of M+100 or M+56 fragment).
-
Workup:
-
Volatile method: Concentrate in vacuo. Azeotrope with toluene (3x) to remove residual TFA. Result is the TFA salt.
-
Free base method: Dilute with DCM, wash with sat. NaHCO3 (aq) until pH > 8. Dry organic layer over Na2SO4.[3]
-
Protocol B: Hydrogenolytic Cleavage of N-Benzyl
Best for: Final deprotection to yield the free lactam or amine.
-
Preparation: Dissolve N-Benzyl piperazinone (1.0 equiv) in MeOH or EtOH (0.1 M).
-
Catalyst: Add 10 wt% Pd/C (wet support preferred to minimize ignition risk). Use 10-20% by weight of substrate.
-
Hydrogenation:
-
Workup: Filter through a Celite pad (Caution: do not let the catalyst dry out completely on the filter paper to avoid fire hazard). Wash pad with MeOH. Concentrate filtrate.
-
Note: If the reaction is sluggish, adding 1.0 equiv of HCl or Acetic Acid can protonate the amine and accelerate catalyst turnover (preventing catalyst poisoning).
-
References
-
Beak, P., & Lee, W. K. (1994). α-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Piperidines. Journal of Organic Chemistry. Link
-
O'Brien, P., et al. (2013). Lithiation/Trapping of N-Boc Piperazines: unexpected role of the electrophile. Journal of the American Chemical Society. Link
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for deprotection conditions).
-
BenchChem. (2025).[1] Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine derivatives.[6]Link
-
Rossi, R., et al. (2014). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mannich Bases. Journal of Global Trends in Pharmaceutical Sciences. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jgtps.com [jgtps.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Proper Disposal Procedures: 4-Benzyl-6,6-dimethyl-2-piperazinone
[1][2][3]
Executive Summary & Operational Directive
Immediate Action: Treat 4-Benzyl-6,6-dimethyl-2-piperazinone as a Hazardous Organic Waste . Do not dispose of this compound down the drain or in general trash.[1]
This guide defines the standard operating procedure (SOP) for the disposal of 4-Benzyl-6,6-dimethyl-2-piperazinone (CAS: Specific CAS may vary by isomer/salt, verify on container). As a nitrogen-containing heterocycle used frequently in peptidomimetic synthesis, this compound requires segregation from strong oxidizers and acids to prevent uncontrolled exothermic reactions or the formation of hazardous byproducts before final thermal destruction.[1]
Technical Characterization & Hazard Profile
To dispose of a chemical safely, you must understand its reactivity. 4-Benzyl-6,6-dimethyl-2-piperazinone is a functionalized lactam.[1] Its disposal requirements are dictated by its functional groups.[1]
Chemical Logic for Disposal
-
Piperazinone Core (Lactam/Amine): Nitrogenous bases can react violently with strong oxidizers.[1] The amide (lactam) functionality is generally stable but should be kept at neutral pH in waste streams to prevent hydrolysis-driven heat generation.[1]
-
Benzyl Group: Increases lipophilicity, making the compound unsuitable for aqueous waste streams. It must be managed via the organic solvent stream.[1]
-
6,6-Dimethyl Substitution: Provides steric bulk.[1] While this increases chemical stability, it does not mitigate the flammability or toxicity hazards associated with the organic framework.
Physicochemical Data for Waste Assessment
Always verify these values against the specific Safety Data Sheet (SDS) from your supplier (e.g., Sigma-Aldrich, Enamine, Combi-Blocks).
| Property | Value / Characteristic | Impact on Disposal |
| Physical State | Solid (typically off-white powder) | Must be dissolved or packaged as solid waste; do not flush.[1] |
| Molecular Weight | ~218.3 g/mol | N/A |
| Solubility | Soluble in DMSO, MeOH, DCM; Low water solubility | Do not use aqueous waste streams. |
| Acidity/Basicity | Weak base (amine character) | Incompatible with strong acids & oxidizers. |
| RCRA Status (USA) | Not P-listed or U-listed specifically | Regulated as Characteristic Waste (Ignitable if in solvent, or Toxic). |
Step-by-Step Disposal Protocol
Phase 1: Waste Segregation (The "Kill Step" for Risk)
Principle: Segregation prevents "trash can chemistry"—unintended reactions inside the waste container.
-
Isolate the Material: Do not mix this compound with nitric acid, perchlorates, or peroxides. The amine functionality can form unstable N-nitroso compounds or cause fire.[1]
-
Select the Stream:
-
Solid Waste: If the material is pure powder, place it in a dedicated "Hazardous Solid Waste" container.
-
Liquid Waste: If dissolved in solvent (e.g., DCM, Methanol), dispose of it in the "Non-Halogenated Organic" or "Halogenated Organic" stream, depending strictly on the solvent used.
-
Phase 2: Packaging & Containment
Protocol:
-
Primary Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar for solids. For solutions, use standard safety cans or glass bottles with PTFE-lined caps.[1]
-
The 90% Rule: Never fill a waste container >90%. Leave headspace for thermal expansion.[1]
-
Secondary Containment: All waste transfer must occur within a secondary tray capable of holding 110% of the volume.
Phase 3: Labeling (Regulatory Compliance)
Directive: "Unknowns" are the most expensive and dangerous waste. Clear labeling is non-negotiable.[1]
-
Label Content:
Phase 4: Final Disposal (Incineration)
Mechanism: The only validated method for the complete destruction of this heterocyclic ring is high-temperature incineration.[1]
-
Process: The waste management facility will incinerate the compound.[1] The nitrogen content will be converted to NOx gases, which are scrubbed at the facility.
-
Action: Hand off to your institution's EHS department or licensed waste contractor (e.g., Veolia, Clean Harbors).
Visualized Workflows
Workflow A: Disposal Decision Tree
This logic gate ensures the material ends up in the correct stream, minimizing cross-contamination risks.
Figure 1: Logic flow for segregating piperazinone waste based on physical state and solvent carrier.[1][2][3]
Workflow B: Emergency Spill Response
In the event of a benchtop spill, follow this containment protocol to prevent exposure and environmental release.
Figure 2: Immediate response protocol for solid or liquid spills in the laboratory.
References & Authority
The protocols above are synthesized from federal regulations and standard chemical hygiene practices.
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1] (Governs hazardous waste identification and management).[1][4]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: 29 CFR 1910.1200.[1][5] (Mandates SDS availability and labeling).
-
National Institutes of Health (NIH) - PubChem. Compound Summary: Piperazinone Derivatives.[1] (General chemical properties and safety data).
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] (Best practices for risk assessment).
-
Fisher Scientific. Safety Data Sheet Template for Piperazine Derivatives. (Reference for likely hazard classifications).
Sources
- 1. 4-Benzylpiperazine-2,6-dione | C11H12N2O2 | CID 560967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EPA Proposes to Regulate Nine PFAS as RCRA “Hazardous Constituents”: Stinson LLP Law Firm [stinson.com]
- 5. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
